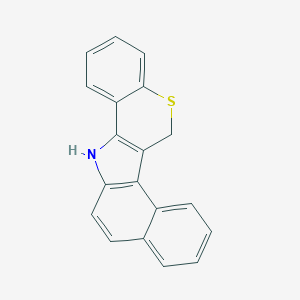
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-, also known as BHPI, is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in drug discovery. BHPI has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is not fully understood. However, studies have suggested that Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemische Und Physiologische Effekte
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to inhibit the replication of HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- offers several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to exhibit potent biological activities at low concentrations. However, one limitation of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. One area of research is the development of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- and its potential targets. Additionally, the efficacy of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- in animal models and clinical trials should be further explored to determine its potential as a therapeutic agent.
Synthesemethoden
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- can be synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 2,3-dihydro-1H-inden-1-one. The resulting intermediate is then subjected to cyclization with 2-bromo-1-nitrobenzene, followed by reduction with sodium dithionite to yield Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. This synthesis method has been optimized to yield high purity Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-.
Wissenschaftliche Forschungsanwendungen
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, lung, and prostate cancer. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to possess anti-viral activity against HIV-1, HCV, and HSV-1.
Eigenschaften
CAS-Nummer |
10023-25-3 |
|---|---|
Produktname |
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- |
Molekularformel |
C19H13NS |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-10,20H,11H2 |
InChI-Schlüssel |
BFVGPEZYBWIPMA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4 |
Andere CAS-Nummern |
10023-25-3 |
Synonyme |
6,13-Dihydrobenzo[e][1]benzothiopyrano[4,3-b]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



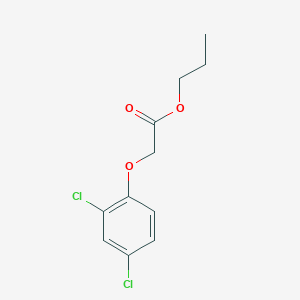
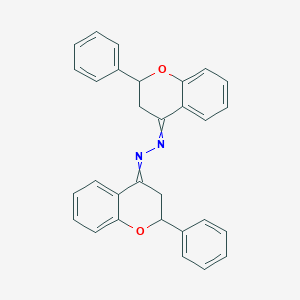
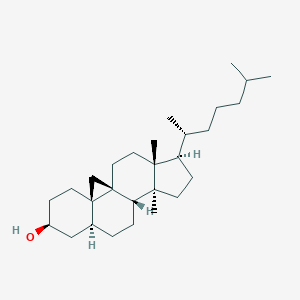
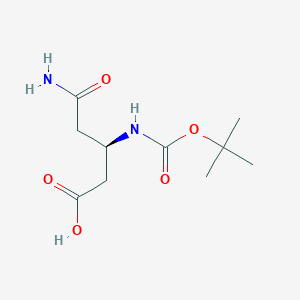
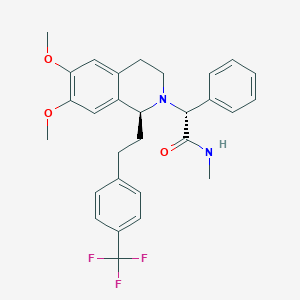
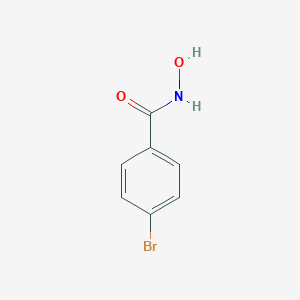

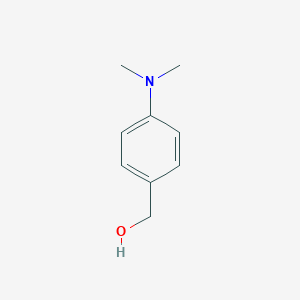
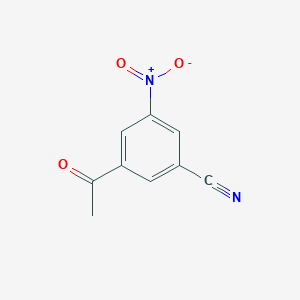
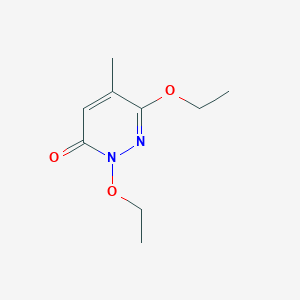
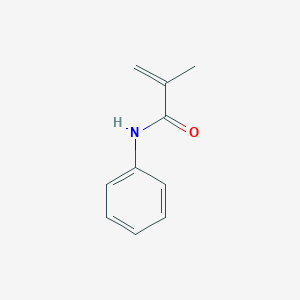
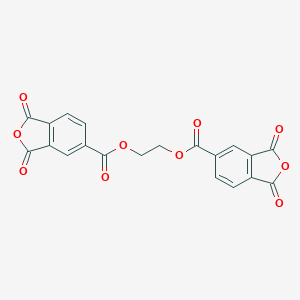
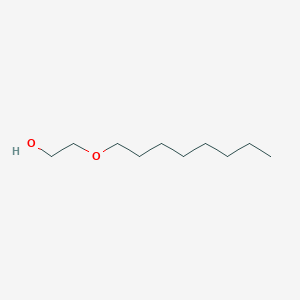
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)